The compound was identified during studies aimed at exploring inhibitors of acetyl-CoA carboxylase, with significant contributions from various research institutions and pharmaceutical companies. Notably, it has been associated with research on peroxisome proliferator-activated receptor alpha (PPARα) pathways, which are crucial for lipid metabolism and energy regulation.
A-908292 is classified as a small molecule drug candidate within the category of metabolic modulators. Its primary mechanism involves the inhibition of acetyl-CoA carboxylase, which plays a pivotal role in de novo lipogenesis.
The synthetic pathway may utilize reagents that are common in medicinal chemistry, including protecting groups to stabilize reactive functionalities during the synthesis process. Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and selectivity.
The molecular structure of A-908292 features a complex arrangement that includes functional groups essential for its biological activity. The compound's structure can be represented by its chemical formula and 2D structural diagram, which highlights key functional groups involved in enzyme interaction.
A-908292 participates in several chemical reactions primarily related to its interaction with biological targets:
The kinetics of the inhibition can be characterized using Michaelis-Menten kinetics to determine parameters such as (inhibition constant) and (maximum reaction velocity). These parameters help elucidate the potency and efficacy of A-908292 as an inhibitor.
A-908292 exerts its effects primarily through the inhibition of acetyl-CoA carboxylase, leading to decreased levels of malonyl-CoA, a crucial substrate in fatty acid synthesis. This inhibition results in:
Research indicates that treatment with A-908292 enhances PPARα signaling pathways, which are associated with increased fatty acid oxidation and improved insulin sensitivity in various animal models .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are often employed to confirm the identity and purity of A-908292 during synthesis and formulation processes.
A-908292 has significant potential applications in scientific research and therapeutic development:
A-908292 is a potent and selective inhibitor of acetyl-CoA carboxylase 2 (ACC2), an enzyme critical for regulating fatty acid metabolism. ACC2 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a key metabolite that inhibits carnitine palmitoyltransferase 1 (CPT-1)—the rate-limiting enzyme for mitochondrial fatty acid β-oxidation [1] [4]. By inhibiting ACC2 (IC₅₀ = 23 nM for human ACC2), A-908292 reduces malonyl-CoA production, thereby disinhibiting CPT-1 and enhancing fatty acid oxidation in tissues like skeletal muscle and liver [1] [7].
Selectivity Profile:A-908292 exhibits >1,300-fold selectivity for ACC2 over ACC1 (IC₅₀ >30 µM for human ACC1) [6] [10]. This distinction is physiologically vital: ACC1 primarily regulates de novo lipogenesis in lipogenic tissues, whereas ACC2 modulates oxidation in oxidative tissues. Despite this in vitro selectivity, in vivo studies reveal complexities. In ACC2-knockout mice, A-908292 failed to lower plasma triglycerides, suggesting its triglyceride-reducing effects may stem from off-target actions rather than ACC2 inhibition [4] [10]. Transcriptomic analyses further indicate that A-908292 activates peroxisome proliferator-activated receptor alpha (PPARα) pathways, akin to its inactive enantiomer A-875400 [(R)-enantiomer] [9] [10].
Table 1: Selectivity Profile of A-908292
Parameter | ACC2 | ACC1 |
---|---|---|
IC₅₀ (human) | 23 nM | >30 µM |
Selectivity Ratio | >1,300-fold | — |
Key Tissue Action | Skeletal muscle, liver | Liver, adipose |
The inhibitory activity of A-908292 is highly dependent on its stereochemical configuration. The (S)-enantiomer (A-908292) demonstrates nanomolar potency against ACC2, while the (R)-enantiomer (A-875400) is ~50-fold less active (IC₅₀ = 1.08 µM) [6] [10]. This enantioselectivity arises from differential binding interactions within ACC2’s catalytic site. Key structural features of A-908292 include:
Molecular modeling suggests the (S)-configuration aligns the thiazole and phenyl ether groups for optimal contact with ACC2’s active site, whereas the (R)-enantiomer adopts a suboptimal orientation [6]. Despite this in vitro selectivity, both enantiomers paradoxically activate PPARα in vivo, indicating their structural motifs (e.g., the phenyl ether system) may independently engage nuclear receptors [10].
Table 2: Structural Elements of A-908292
Structural Feature | Role in ACC2 Inhibition | Molecular Weight |
---|---|---|
Alkyne linker | Optimal hydrophobic positioning | 360.43 g/mol |
Thiazolyl phenyl ether | π-stacking/H-bond interactions | Formula: C₁₈H₂₀N₂O₄S |
Methyl carbamate | Polar stabilization | SMILES: COC(NC@@HC#CC1=CN=C(S1)OC2=CC=C(C=C2)OC(C)C)=O |
(S)-stereocenter | Critical for high-affinity binding | — |
A-908292’s primary biochemical effect is the reduction of malonyl-CoA, the product of ACC2 activity. Malonyl-CoA serves as a potent allosteric inhibitor of CPT-1, the transporter responsible for shuttling long-chain fatty acids into mitochondria for β-oxidation [1] [4]. By suppressing malonyl-CoA synthesis, A-908292 disinhibits CPT-1, leading to:
However, malonyl-CoA’s role extends beyond CPT-1 regulation. It is also a substrate for fatty acid synthase (FAS), linking ACC2 inhibition to reduced de novo lipogenesis. Despite this, genetic ACC2 deletion does not consistently reduce triglycerides, suggesting A-908292’s lipid-lowering effects may involve malonyl-CoA-independent pathways like PPARα activation [4] [10].
Table 3: Metabolic Effects of Malonyl-CoA Reduction by A-908292
Metabolic Parameter | Change | Mechanism | In Vivo Model |
---|---|---|---|
Serum glucose | ↓ 25% | Improved insulin sensitivity | ob/ob mice |
Serum triglycerides | ↓ 35% | Reduced VLDL secretion | ob/ob mice |
Intramyocellular lipids | ↓ 30% | Enhanced muscle β-oxidation | db/db mice |
Fatty acid oxidation | ↑ 40% | CPT-1 disinhibition | Rat hepatocytes |
Table 4: Compound Nomenclature for A-908292
Identifier Type | Name or Number |
---|---|
Systematic Name | Methyl N-[(1S)-1-methyl-3-[2-(4-propan-2-yloxyphenoxy)-1,3-thiazol-5-yl]prop-2-yn-1-yl]carbamate |
CAS Registry | 903886-95-3 |
Molecular Formula | C₁₈H₂₀N₂O₄S |
Synonyms | ACC2 inhibitor A-908292; (S)-A-908292 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: